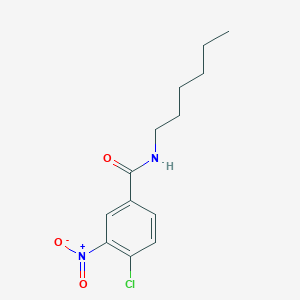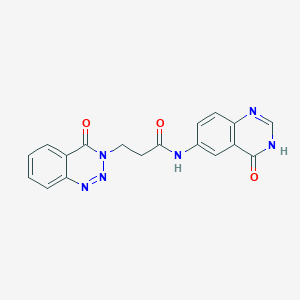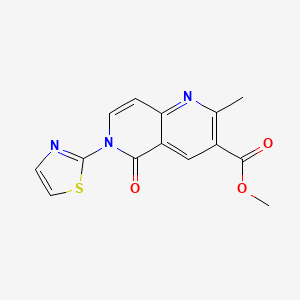
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ETHYL-2-OXO-1,4-OXAZINAN-3-YL)-N~1~-(3-NITROPHENYL)ACETAMIDE is a synthetic organic compound It belongs to the class of oxazinan derivatives and is characterized by the presence of an oxazinane ring, an ethyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ETHYL-2-OXO-1,4-OXAZINAN-3-YL)-N~1~-(3-NITROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Oxazinane Ring: The oxazinane ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carbonyl compound.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic substitution reaction using a nitrophenyl halide and a suitable nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(4-ETHYL-2-OXO-1,4-OXAZINAN-3-YL)-N~1~-(3-NITROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) can be used.
Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-ETHYL-2-OXO-1,4-OXAZINAN-3-YL)-N~1~-(3-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate biochemical pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHYL-2-OXO-1,4-OXAZINAN-3-YL)-N~1~-(3-NITROPHENYL)ACETAMIDE
- 2-(4-ETHYL-2-OXO-1,4-OXAZINAN-3-YL)-N~1~-(4-NITROPHENYL)ACETAMIDE
Uniqueness
2-(4-ETHYL-2-OXO-1,4-OXAZINAN-3-YL)-N~1~-(3-NITROPHENYL)ACETAMIDE is unique due to its specific structural features, such as the position of the ethyl group and the nitrophenyl group. These structural differences can result in distinct chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C14H17N3O5 |
|---|---|
Molecular Weight |
307.30 g/mol |
IUPAC Name |
2-(4-ethyl-2-oxomorpholin-3-yl)-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H17N3O5/c1-2-16-6-7-22-14(19)12(16)9-13(18)15-10-4-3-5-11(8-10)17(20)21/h3-5,8,12H,2,6-7,9H2,1H3,(H,15,18) |
InChI Key |
BDSVBYXKXGMCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOC(=O)C1CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-hydroxyquinoline-4-carboxamide](/img/structure/B11026687.png)
![(1Z)-4,4,6-trimethyl-1-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11026691.png)
![1-[4-(diethylsulfamoyl)phenyl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11026700.png)
![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one](/img/structure/B11026704.png)
![4-(4-Methoxyphenyl)-5-phenylimidazo[1,5-b]pyridazin-7-amine](/img/structure/B11026713.png)


![N-(3-chlorophenyl)-7-(methoxymethyl)-4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11026727.png)


![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)-N-(pyrimidin-2-yl)butanamide](/img/structure/B11026750.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11026759.png)
![ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B11026760.png)
methanone](/img/structure/B11026764.png)
